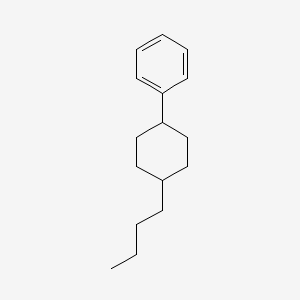

(4-Butylcyclohexyl)benzene

描述

Historical Context and Early Investigations of Aryl-Substituted Cyclohexanes

The investigation of aryl-substituted cyclohexanes dates back to the late 19th and early 20th centuries, with foundational work on the structure and reactivity of cyclic hydrocarbons. Early methods for synthesizing these compounds, such as the Friedel-Crafts alkylation of benzene (B151609) with cyclohexyl chloride, were established, paving the way for the creation of more complex derivatives. wikipedia.org The initial synthesis of cyclohexylbenzene (B7769038) itself was achieved in 1899. wikipedia.org These pioneering studies focused on understanding the fundamental principles of aromatic substitution and the influence of bulky alkyl groups on the properties of the benzene ring. The chair conformation of the cyclohexane (B81311) ring, a critical concept for understanding the stereochemistry of its derivatives, was confirmed by Odd Hassel, who also introduced the concepts of axial and equatorial positions for substituents. masterorganicchemistry.commasterorganicchemistry.com

Significance of Cyclohexylbenzene Derivatives in Contemporary Organic Chemistry

Cyclohexylbenzene and its derivatives are significant in modern organic chemistry for several reasons. They serve as crucial intermediates in the synthesis of a variety of other chemicals. ontosight.ai For instance, cyclohexylbenzene is a key precursor in a process analogous to the cumene (B47948) process to produce phenol (B47542) and cyclohexanone (B45756), the latter being an important starting material for some nylons. wikipedia.org

The unique molecular structure of these compounds, featuring a rigid aromatic core combined with a flexible aliphatic ring, makes them ideal candidates for the development of advanced materials. smolecule.com Their structural characteristics provide a platform for investigating fundamental concepts in conformational analysis and the electronic effects of bulky substituents on aromatic systems. Furthermore, the thermal and oxidative stability of some cyclohexylbenzene derivatives has led to their application in high-performance materials, such as those used in the electronics industry. futuremarketinsights.com

Current Research Trends and Open Questions Pertaining to (4-Butylcyclohexyl)benzene

Contemporary research on this compound and related structures is heavily focused on their application in materials science, particularly in the field of liquid crystals (LCs). smolecule.comtcichemicals.com The specific molecular geometry of these compounds, with their rod-like shape, is conducive to forming the mesophases that characterize liquid crystalline behavior. ijeijournal.com Derivatives such as 4-(trans-4-Butylcyclohexyl)benzonitrile are key components in nematic liquid crystal mixtures used in display technologies. tcichemicals.comtcichemicals.com

Current investigations aim to synthesize novel derivatives with tailored properties, such as specific phase transition temperatures and enhanced dielectric anisotropy, to meet the demands of advanced display applications like smart windows and reflective displays. smolecule.comtcichemicals.com Research is also exploring the incorporation of these motifs into polymers to create materials with improved thermal stability and specific functionalities. smolecule.commdpi.com An open question pertains to the precise structure-property relationships that govern the liquid crystalline behavior, with ongoing studies using techniques like spectroscopic analysis to understand how molecular structure influences mesogenic character. ijeijournal.com

Scope and Methodological Approach of Academic Inquiry into this compound

The academic investigation of this compound encompasses a range of methodologies. Synthesis is a primary focus, with researchers developing and optimizing alkylation reactions, such as the Friedel-Crafts reaction, to produce the target molecule and its derivatives with high yield and selectivity. evitachem.comresearchgate.net One common synthetic route involves the alkylation of benzene with a suitable butylcyclohexyl precursor. evitachem.com A synthesis starting from 4-(4-butylcyclohexyl)benzoic acid has also been reported. chemicalbook.com

Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the conformational preferences of the cyclohexyl ring, distinguishing between axial and equatorial substituents. masterorganicchemistry.comacs.org X-ray crystallography provides definitive data on the solid-state structure and molecular packing. researchgate.net The physicochemical properties, such as boiling point and density, are determined through standard laboratory measurements, while computational methods are increasingly used to predict properties and understand molecular behavior. nih.govlookchem.com The study of their application in liquid crystals involves measuring phase transition temperatures and electro-optical properties. ijeijournal.com

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C₁₆H₂₄ |

| 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | 1-bromo-4-(trans-4-butylcyclohexyl)benzene | C₁₆H₂₃Br |

| 4-(trans-4-Butylcyclohexyl)benzonitrile | 4-(trans-4-butylcyclohexyl)benzonitrile | C₁₇H₂₃N |

| Cyclohexylbenzene | Cyclohexylbenzene | C₁₂H₁₆ |

| Phenol | Phenol | C₆H₆O |

| Cyclohexanone | Cyclohexanone | C₆H₁₀O |

| Benzene | Benzene | C₆H₆ |

| 4-(4-butylcyclohexyl)benzoic acid | 4-(4-butylcyclohexyl)benzoic acid | C₁₇H₂₄O₂ |

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 216.36 g/mol | PubChem |

| Molecular Formula | C₁₆H₂₄ | PubChem |

| CAS Number | 61203-95-0 | PubChem |

| IUPAC Name | This compound | PubChem |

| Computed XLogP3 | 6.3 | PubChem |

| Computed Boiling Point | 315.5 °C at 760 mmHg | LookChem (analogue) |

| Computed Density | 0.9±0.1 g/cm³ | LookChem (analogue) |

Structure

3D Structure

属性

CAS 编号 |

61203-95-0 |

|---|---|

分子式 |

C16H24 |

分子量 |

216.36 g/mol |

IUPAC 名称 |

(4-butylcyclohexyl)benzene |

InChI |

InChI=1S/C16H24/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3 |

InChI 键 |

WMWOAQARUZYORF-UHFFFAOYSA-N |

SMILES |

CCCCC1CCC(CC1)C2=CC=CC=C2 |

规范 SMILES |

CCCCC1CCC(CC1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Butylcyclohexyl Benzene and Its Precursors

Direct Functionalization Approaches for Benzene (B151609) and Cyclohexane (B81311) Scaffolds

The direct introduction of substituents onto benzene and cyclohexane rings represents a fundamental approach to constructing the (4-butylcyclohexyl)benzene framework. These methods often involve classical organic reactions that are well-established and widely utilized in chemical synthesis.

Friedel-Crafts Alkylation Strategies for Cyclohexylbenzene (B7769038) Synthesis

A primary and straightforward method for the synthesis of the precursor cyclohexylbenzene is the Friedel-Crafts alkylation of benzene. gauthmath.comjustia.com This electrophilic aromatic substitution reaction typically involves reacting benzene with a cyclohexylating agent, such as cyclohexene (B86901) or a cyclohexyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid. stackexchange.commt.com

The mechanism proceeds through the formation of a cyclohexyl carbocation, which then attacks the benzene ring. stackexchange.com While effective, a notable drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements, although in the case of a cyclohexyl carbocation, rearrangement regenerates the same species. stackexchange.com Another challenge is the propensity for polyalkylation, where the initial product, cyclohexylbenzene, can undergo further alkylation. Modern advancements have introduced the use of solid acid catalysts, such as zeolites, which can offer improved selectivity and easier separation of the catalyst from the reaction mixture. smolecule.com

Catalytic Hydrogenation of Biphenyl (B1667301) Derivatives for Cyclohexylbenzene Formation

An alternative and highly selective route to cyclohexylbenzene involves the catalytic hydrogenation of biphenyl. mdpi.comresearchgate.net This method offers the advantage of starting with a readily available precursor and selectively hydrogenating one of the two aromatic rings. Various transition metal catalysts have been investigated for this transformation.

Notably, nickel-based catalysts have demonstrated exceptional performance. For instance, a 20% Ni/SiO₂ catalyst has been shown to achieve a 99.6% conversion of biphenyl with a 99.3% yield of cyclohexylbenzene under optimized conditions of 200 °C and 3 MPa of hydrogen pressure. mdpi.com The specific surface area of the silica (B1680970) support has been found to significantly influence the catalyst's activity and selectivity. mdpi.com Other transition metals, including rhodium and ruthenium supported on charcoal, have also been employed, particularly for the complete hydrogenation of biphenyl to bicyclohexyl, but can be controlled to yield cyclohexylbenzene under specific conditions. researchgate.net

| Catalyst | Support | Biphenyl Conversion (%) | Cyclohexylbenzene Yield (%) | Reference |

| 20% Ni | SiO₂ | 99.6 | 99.3 | mdpi.com |

| 20% Co | SiO₂ | 11.9 | 11.64 | mdpi.com |

| 20% Fe | SiO₂ | 2.5 | 2.4 | mdpi.com |

| 20% Cu | SiO₂ | 43.0 | 42.5 | mdpi.com |

| Skeletal Ni | - | 100 | 99.4 | researchgate.netresearchgate.net |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions have emerged as powerful tools in organic synthesis for the precise formation of carbon-carbon bonds. These methods are particularly valuable for constructing the aryl-cyclohexyl linkage in this compound and its derivatives, often with high control over the final structure.

Suzuki-Miyaura Coupling in the Synthesis of Aryl-Cyclohexyl Systems

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgrsc.org In the context of synthesizing aryl-cyclohexyl systems, this could involve coupling a cyclohexylboronic acid or its ester derivative with an appropriately substituted aryl halide, or vice versa. organic-chemistry.orgnih.gov

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. libretexts.orgurfu.ru For instance, the coupling of a butylcyclohexyl halide with a phenylboronic acid derivative in the presence of a palladium catalyst and a base would directly lead to the this compound scaffold. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. rsc.org While highly effective for sp²-sp² and sp²-sp³ couplings, challenges can arise with sterically hindered substrates. rsc.orgnih.gov

Negishi Coupling and Stille Coupling Applications for this compound Synthesis

The Negishi coupling reaction provides another powerful method for carbon-carbon bond formation, utilizing an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgchemistnotes.com This reaction is notable for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For the synthesis of this compound, one could envision the coupling of a (4-butylcyclohexyl)zinc halide with a phenyl halide. numberanalytics.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often leads to efficient coupling even with challenging substrates. organic-chemistry.org

The Stille coupling employs an organotin reagent (stannane) and an organic halide, catalyzed by palladium. organic-chemistry.org A significant advantage of the Stille reaction is its tolerance of a vast array of functional groups. uwindsor.ca In a relevant synthetic strategy, an enantioenriched benzylic tricyclohexylstannane can be coupled with an aryl halide. rsc.org The use of cyclohexyl ligands on the organostannane nucleophile has been shown to be essential for achieving selective transfer of the desired alkyl group to the palladium catalyst. rsc.orgnih.gov This method offers high stereospecificity, making it valuable for the synthesis of chiral molecules. rsc.org

Stereoselective and Regioselective Synthetic Routes

Controlling the stereochemistry and regiochemistry during the synthesis of this compound is critical, particularly for applications where specific isomers are required, such as in liquid crystals. The trans isomer of this compound is often the desired product due to its linear shape.

Achieving stereoselectivity often involves the use of chiral auxiliaries or catalysts. For example, the use of a tert-butylcyclohexyl moiety can drive high trans-selectivity in certain reactions due to steric hindrance. Research has demonstrated that chain-walking catalysis can achieve excellent kinetic stereocontrol in the synthesis of disubstituted cyclohexanes. smolecule.com

Regioselective synthesis aims to control the position of substitution on the benzene ring. Traditional methods like Friedel-Crafts alkylation can sometimes lead to mixtures of isomers. illinois.edu More modern approaches, such as directed ortho-metalation followed by reaction with an electrophile, can provide greater regiocontrol. Additionally, benzyne (B1209423) chemistry offers a pathway for the regioselective synthesis of polysubstituted benzenes. nih.gov For instance, the regioselective acetylation of 4-tert-butylcyclohexanol (B146172) has been studied, demonstrating that the trans/cis ratio of the product can be influenced by the reaction conditions and the use of additives like β-cyclodextrin. researchgate.net

Diastereoselective Synthesis of Substituted Cyclohexylbenzene Isomers

Diastereoselective synthesis is critical for controlling the relative stereochemistry of substituents on the cyclohexane ring, which directly influences the material properties of cyclohexylbenzene derivatives. The cis and trans isomers of this compound, for example, exhibit different physical characteristics. Researchers have developed various methods to selectively synthesize one diastereomer over the other.

A primary strategy for achieving diastereoselectivity is through the catalytic hydrogenation of substituted aromatic precursors. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, rhodium-based catalysts have been shown to favor the formation of cis-isomers during the hydrogenation of phenols. acs.org A highly effective method for the cis-selective hydrogenation of aryl germanes, which can be precursors to substituted cyclohexanes, utilizes Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O). acs.org This protocol has demonstrated a broad substrate scope, tolerating various functional groups and yielding products with high cis-diastereoselectivity. acs.org

Another powerful approach involves cascade reactions, such as the double Michael addition, to construct highly substituted cyclohexanone (B45756) rings with excellent diastereoselectivity. nih.govbeilstein-journals.org These cyclohexanones can then serve as versatile intermediates for the synthesis of various cyclohexylbenzene isomers. For example, a cascade reaction between curcumins and arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org

The table below summarizes key findings in the diastereoselective synthesis of related cyclohexane structures.

| Precursor Type | Reaction Type | Catalyst/Reagent | Key Outcome | Reference |

| Aryl Germanes | Hydrogenation | Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) | High yield and high cis-selectivity for saturated cyclic germanes. acs.org | acs.org |

| Phenols | Hydrogenation | Rhodium-based catalysts | Preferential formation of cis-isomers. acs.org | acs.org |

| Curcumins and Arylidenemalonates | Cascade Double Michael Addition | aq. KOH / TBAB | Highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Di-substituted Arenes | Hydrogenation | Yb(OAc)₃·4H₂O (Lewis acid co-catalyst) | Acceleration in hydrogenation reaction rate. acs.org | acs.org |

Enantioselective Approaches to Chiral this compound Derivatives

While this compound itself is not chiral, the introduction of further substituents can create chiral centers, necessitating enantioselective synthetic methods to isolate a single enantiomer. Such optically active derivatives are of interest as chiral dopants in nematic liquid crystals. researchgate.netresearchgate.net

One successful approach involves the use of chiral auxiliaries. For instance, [(4-tert-butylcyclohexyl)sulfinyl]benzene (B15492738) has been utilized as a chiral auxiliary to influence the stereochemistry of reactions, leading to the preferential formation of one enantiomer. lookchem.com This method is particularly valuable in the pharmaceutical industry for synthesizing enantiomerically pure drugs. lookchem.com

Organocatalysis represents another powerful tool for enantioselective synthesis. Chiral Brønsted acids, such as N-triflyl phosphoramide, have been employed to catalyze the isomerization of bicyclo[1.1.0]butanes to furnish chiral cyclobutenes with high regio- and enantioselectivity under mild conditions. dicp.ac.cn These chiral cyclobutenes are versatile building blocks for more complex molecules. dicp.ac.cn Similarly, palladium-catalyzed cross-coupling reactions of substituted cycloalkylzinc reagents have been thoroughly examined to achieve diastereocontrol and can be extended to enantioselective processes. uni-muenchen.de

The synthesis of specific chiral derivatives, such as (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one, has been reported, highlighting the influence of the terminal group and core structure on properties like helical twisting power (HTP) in liquid crystals. researchgate.netresearchgate.net

| Synthetic Strategy | Catalyst/Auxiliary | Substrate/Precursor | Product Type | Key Feature | Reference |

| Chiral Auxiliary | [(4-tert-butylcyclohexyl)sulfinyl]benzene | General asymmetric synthesis | Enantiomerically pure compounds | Influences stereochemistry for preferential enantiomer formation. lookchem.com | lookchem.com |

| Organocatalysis | Chiral N-triflyl phosphoramide | Bicyclo[1.1.0]butanes | Chiral cyclobutenes | High regio- and enantiocontrol under mild conditions. dicp.ac.cn | dicp.ac.cn |

| Cross-Coupling | Palladium catalyst | Substituted cycloalkylzinc reagents | Chiral substituted cycloalkanes | Diastereoselective and potentially enantioselective. uni-muenchen.de | uni-muenchen.de |

| Friedel-Crafts Acylation | (S)-2-propanoic acid chloride | Butylbenzene | (S)-2-(4-butylphenyl)propanoic acid | Preparation of optically active carboxylic acids. researchgate.net | researchgate.net |

Novel Reagents and Catalytic Systems in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues often relies on foundational reactions like Friedel-Crafts alkylation and subsequent modifications. smolecule.com Modern synthetic chemistry, however, has introduced a variety of novel reagents and catalytic systems to improve efficiency, selectivity, and substrate scope.

In the realm of catalytic systems, iron-catalyzed [2+2+2] cycloadditions have emerged as a powerful method for constructing substituted benzene rings from alkynes. d-nb.info These reactions can be performed with low catalyst loadings and sometimes at room temperature, offering an efficient route to aromatic cores. d-nb.info For instance, an iron/yttrium bimetallic system has been shown to be effective for the cyclotrimerization of a wide range of terminal alkynes with high regioselectivity. d-nb.info

For modifications of the benzene ring, modern bromination methods offer safer and more selective alternatives to using molecular bromine. N-bromosuccinimide (NBS) is a widely used reagent for this purpose. smolecule.com The reactivity can be further enhanced through halogen bonding catalysis with organic additives, leading to improved regioselectivity under milder conditions. smolecule.com

Ring-opening metathesis polymerization (ROMP) has also been utilized to create polymer-supported catalysts. sigmaaldrich.com These immobilized catalysts, such as a ROMPgel-supported Wilkinson's catalyst, facilitate product separation and catalyst recycling, which is advantageous for large-scale synthesis. sigmaaldrich.com

| Reaction Type | Catalyst/Reagent System | Purpose | Advantages | Reference |

| [2+2+2] Cycloaddition | Iron-based catalysts (e.g., Iron/Yttrium bimetallic system) | Construction of substituted benzene rings from alkynes | High efficiency, good regioselectivity, wide substrate scope. d-nb.info | d-nb.info |

| Aromatic Bromination | N-bromosuccinimide (NBS) / Halogen bonding catalysts | Selective introduction of bromine onto the benzene ring | Safer than Br₂, improved regioselectivity, milder conditions. smolecule.com | smolecule.com |

| Hydrogenation | ROMPgel-supported Wilkinson's catalyst | Hydrogenation of alkenes | Catalyst can be easily separated and recycled. sigmaaldrich.com | sigmaaldrich.com |

| Cross-Coupling | Palladium catalysts with phosphine (B1218219) ligands (e.g., 1-adamantyl) | C-C and C-N bond formation | Broad spectrum catalysis for various cross-coupling reactions. google.com | google.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma These principles are increasingly being applied to the synthesis of industrial chemicals like this compound and its precursors.

A key focus of green chemistry is the replacement of hazardous solvents. Traditional syntheses might employ toxic and carcinogenic solvents like benzene or chlorinated solvents such as dichloromethane. imist.mamatanginicollege.ac.in Greener approaches advocate for the use of water, supercritical fluids, or solvent-free conditions. imist.ma For example, Diels-Alder reactions, which can be used to form cyclohexene rings, have been successfully carried out in water instead of benzene. imist.ma

The use of recyclable catalysts is another cornerstone of green synthesis. A patent describes the synthesis of a precursor, 4-tert-butylcyclohexyl chloroformate, using a solid inorganic catalyst that can be easily recovered and reused, significantly reducing environmental pollution and synthesis costs. google.com This contrasts with traditional methods that may use toxic and non-recyclable catalysts. google.com

Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. imist.ma Designing synthetic routes with fewer steps and reducing the formation of by-products are central to improving atom economy. Biocatalytic production of precursors, such as the synthesis of adipic acid from glucose using engineered microorganisms, represents a promising green alternative to petroleum-based routes that release significant greenhouse gases. matanginicollege.ac.in

| Green Chemistry Principle | Traditional Method Component | Green Alternative | Benefit | Reference |

| Safer Solvents | Benzene, Dichloromethane | Water, Polyethylene glycol (PEG), Solvent-free conditions | Reduced toxicity and environmental impact. imist.mamatanginicollege.ac.in | imist.mamatanginicollege.ac.in |

| Recyclable Catalysts | Homogeneous organic amine catalysts | Solid inorganic catalysts | Reduced pollution, lower cost, catalyst can be recycled. google.com | google.com |

| Renewable Feedstocks | Petroleum-derived benzene | D-Glucose | Reduced reliance on fossil fuels and lower greenhouse gas emissions. matanginicollege.ac.in | matanginicollege.ac.in |

| Atom Economy | Reactions with significant by-products (e.g., using acetic anhydride) | Catalytic processes, zero-waste routes | Reduced waste generation. imist.mamatanginicollege.ac.in | imist.mamatanginicollege.ac.in |

Reaction Mechanisms and Transformations of 4 Butylcyclohexyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of (4-butylcyclohexyl)benzene is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. evitachem.commsu.edu The butylcyclohexyl group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. msu.educhemistrysteps.com

Common EAS reactions for this compound include:

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the benzene ring. This typically proceeds in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination, which polarizes the halogen molecule to create a potent electrophile. chemistrysteps.com For instance, the bromination of 4-(trans-4-butylcyclohexyl)benzene can be achieved using bromine or N-bromosuccinimide (NBS) to yield 1-bromo-4-(trans-4-butylcyclohexyl)benzene. smolecule.com

Nitration: The introduction of a nitro group (-NO2) is accomplished using a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). libretexts.org This reaction yields 1-nitro-4-[(1s,4r)-4-butylcyclohexyl]benzene. bldpharm.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. chadsprep.comgoogle.com Due to the steric bulk of the butylcyclohexyl group, the acylation is expected to favor the para position. chadsprep.com This method avoids the carbocation rearrangements that can plague Friedel-Crafts alkylation. lumenlearning.comlibretexts.org

The general mechanism for these reactions involves a two-step process: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Bromination | Br2, FeBr3 or NBS | 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | smolecule.com |

| Nitration | HNO3, H2SO4 | 1-Nitro-4-[(1s,4r)-4-butylcyclohexyl]benzene | libretexts.orgbldpharm.com |

| Friedel-Crafts Acylation | Acyl halide/anhydride, AlCl3 | Acyl-(4-butylcyclohexyl)benzene | chadsprep.comgoogle.com |

Radical Reactions Involving the Cyclohexyl Moiety

The cyclohexyl portion of this compound can undergo radical reactions, particularly at the benzylic position (the carbon atom of the cyclohexane (B81311) ring attached to the benzene ring). The benzylic C-H bonds are weaker and more susceptible to homolytic cleavage due to the resonance stabilization of the resulting benzylic radical. libretexts.org

One notable radical reaction is benzylic bromination , which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction selectively introduces a bromine atom at the benzylic position.

The mechanism involves the initiation step where the initiator generates a bromine radical from NBS. This is followed by the propagation steps where the bromine radical abstracts a benzylic hydrogen from the cyclohexyl ring to form a resonance-stabilized benzylic radical and HBr. The HBr then reacts with NBS to regenerate the bromine radical, continuing the chain reaction. Finally, the benzylic radical reacts with a bromine molecule (formed from NBS and HBr) to give the brominated product.

Oxidation and Reduction Pathways of this compound

The this compound molecule offers distinct sites for both oxidation and reduction reactions.

Oxidation:

Oxidation of the Benzene Ring: Under harsh oxidative conditions, the benzene ring can be degraded. However, a more common and synthetically useful oxidation is the benzylic oxidation of the cyclohexyl ring. evitachem.com

Benzylic Oxidation: The benzylic carbon of the cyclohexyl ring is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic position. libretexts.orgucr.edu If there is at least one benzylic hydrogen, the entire alkyl side chain can be oxidized down to a carboxylic acid, leading to the formation of 4-(4-butylcyclohexyl)benzoic acid. libretexts.orgchemicalbook.com

Reduction:

Reduction of the Benzene Ring: The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation conditions, typically using hydrogen gas with a metal catalyst such as rhodium, ruthenium, or platinum at elevated pressures and temperatures.

Reduction of Functional Groups: If electrophilic substitution has been performed on the benzene ring, the introduced functional groups can be reduced. For example, a nitro group can be reduced to an amino group (-NH2) using reagents like tin and hydrochloric acid (Sn/HCl) or through catalytic hydrogenation. libretexts.org Similarly, an acyl group from a Friedel-Crafts acylation can be reduced to an alkyl group via a Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. libretexts.org

Table 2: Oxidation and Reduction Reactions of this compound Derivatives

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Benzylic Oxidation | This compound | KMnO4, H3O+, heat | 4-(4-Butylcyclohexyl)benzoic acid | libretexts.orgchemicalbook.com |

| Nitro Group Reduction | Nitro-(4-butylcyclohexyl)benzene | Sn, HCl or H2, catalyst | Amino-(4-butylcyclohexyl)benzene | libretexts.org |

| Acyl Group Reduction (Clemmensen) | Acyl-(4-butylcyclohexyl)benzene | Zn(Hg), HCl | Alkyl-(4-butylcyclohexyl)benzene | libretexts.org |

Derivatization Strategies via Functional Group Interconversions

Functional group interconversions (FGIs) are crucial for synthesizing a variety of derivatives from this compound. These transformations allow for the conversion of one functional group into another, expanding the synthetic utility of the core molecule.

Following an initial electrophilic substitution, the introduced functional group can be further modified. For example:

A nitro group can be reduced to an amino group . This amine can then undergo a plethora of reactions, such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I).

A bromo substituent, introduced via halogenation, can participate in cross-coupling reactions like the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex biaryl structures. smolecule.com

A carboxylic acid , obtained from the oxidation of the butyl group, can be converted into esters, amides, or acid chlorides, opening up further avenues for derivatization. libretexts.org

These derivatization strategies are fundamental in fields like materials science and medicinal chemistry, where precise control over the molecular structure is essential for tuning the properties of the final compound. smolecule.comrsc.org

Mechanistic Investigations of Selective Functionalization of this compound

Achieving selective functionalization of this compound is a key challenge due to the presence of multiple reactive sites. Mechanistic investigations aim to understand the factors that govern the regioselectivity and stereoselectivity of reactions.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effect of the butylcyclohexyl group is a primary factor. The ortho and para positions are electronically activated, but the steric hindrance of the bulky cyclohexyl group often favors substitution at the less hindered para position. chadsprep.com Computational studies can help predict the relative energies of the intermediates for ortho, meta, and para attack, providing insight into the observed product distribution.

Stereoselectivity in Cyclohexyl Reactions: Reactions involving the chiral centers of the cyclohexane ring require careful consideration of stereochemistry. For instance, the relative stability of cis and trans isomers plays a significant role in determining the product outcome. The trans configuration of the 1,4-disubstituted cyclohexane is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, which minimizes steric strain. smolecule.commasterorganicchemistry.com Reaction mechanisms that proceed through a planar intermediate, such as a radical or a carbocation at a cyclohexyl carbon, may lead to a mixture of stereoisomers. In contrast, concerted mechanisms, like the E2 elimination, have strict stereoelectronic requirements (anti-periplanar arrangement of the leaving group and the proton), which can lead to high stereoselectivity. masterorganicchemistry.com

Site-Selective C-H Functionalization: Advanced catalytic methods are being explored for the direct and selective functionalization of specific C-H bonds. researchgate.netacs.org For this compound, this could involve selectively targeting the benzylic C-H bonds or even less activated C-H bonds on the cyclohexane or butyl chains. Mechanistic studies in this area often involve kinetic isotope effect experiments and computational modeling to elucidate the nature of the transition state and the factors controlling site selectivity. acs.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques Applied to (4-Butylcyclohexyl)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information about the hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for piecing together the molecular structure. github.io Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the butyl chain and within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is crucial for connecting the different fragments of the molecule, such as linking the phenyl group to the cyclohexyl ring and the butyl group to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry, for example, by distinguishing between the cis and trans isomers of the 1,4-disubstituted cyclohexane (B81311) ring based on the spatial proximity of protons on the two substituent groups.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the molecule's connectivity and stereochemistry. escholarship.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl | 7.1 – 7.3 | 125 – 148 |

| Cyclohexyl (CH) | 1.8 – 2.5 | 35 – 45 |

| Cyclohexyl (CH₂) | 1.2 – 1.9 | 28 – 35 |

| Butyl (CH₂) | 1.2 – 1.4 | 22 – 37 |

| Butyl (CH₃) | ~0.9 | ~14 |

Note: These are general ranges and can vary based on solvent and specific isomer.

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, dynamics, and packing of this compound in its solid form. mst.edumdpi.com Unlike in solution, where molecules tumble rapidly, in the solid state, anisotropic (orientation-dependent) interactions become significant. mst.edu Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. mst.edu

CP/MAS (Cross-Polarization/Magic Angle Spinning) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. mdpi.com By analyzing the ssNMR spectra, researchers can study:

Polymorphism: Differentiating between different crystalline forms of the compound, which may have distinct molecular packing and conformations.

Molecular Dynamics: Investigating molecular motions in the solid state, such as the rotation of the phenyl group or conformational changes in the cyclohexyl ring. fu-berlin.de

Intermolecular Interactions: Probing the proximity of different parts of the molecules in the solid lattice. rsc.org

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. nationalmaglab.org This high accuracy allows for the determination of the elemental formula of a compound. nationalmaglab.org For this compound, with a chemical formula of C₁₆H₂₄, the theoretical monoisotopic mass is 216.1878 Da. nih.gov HRMS can measure this mass with high precision, confirming the elemental composition and ruling out other potential formulas with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is widely used for:

Purity Assessment: GC separates the components of a mixture, and the MS detects and helps identify any impurities present in the this compound sample. norden.org The relative area of the peaks in the chromatogram can be used to estimate the purity of the compound.

Isomer Analysis: The cis and trans isomers of this compound can often be separated by GC due to slight differences in their physical properties. rsc.orgepo.org The mass spectrometer then provides a mass spectrum for each separated isomer, confirming their identity. The fragmentation pattern in the mass spectrum can also provide structural information.

Table 2: Common Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 216 | [C₁₆H₂₄]⁺ (Molecular ion) |

| 159 | [C₁₂H₁₅]⁺ (Loss of butyl group) |

| 133 | [C₁₀H₁₃]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.demt.com The resulting spectra serve as a molecular "fingerprint" and provide information about the functional groups present. wiley-vch.de

For a non-linear molecule like this compound, the number of possible vibrational modes can be calculated as 3N-6, where N is the number of atoms. libretexts.org These vibrations include stretching, bending, rocking, wagging, and twisting of the chemical bonds. libretexts.org

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the different types of C-H and C-C bonds. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and butyl groups are found just below 3000 cm⁻¹. alfredstate.edu Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. niscpr.res.in

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR spectrum, usually gives a strong signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. esisresearch.orgsmu.edunih.gov

Table 3: General Regions for Characteristic Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typically Stronger In |

| Aromatic C-H Stretch | > 3000 | IR |

| Aliphatic C-H Stretch | < 3000 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |

| Aromatic Ring Breathing | ~1000 | Raman |

Chromatographic Separation and Purification Techniques

Chromatography operates on the principle of differential partitioning of a compound (analyte) between a stationary phase and a mobile phase. nih.gov As the mobile phase moves through the stationary phase, components of a mixture are separated based on their differing affinities for the two phases, leading to different migration rates. scielo.br This allows for both the qualitative identification and quantitative analysis of individual components in a complex mixture. scielo.br For this compound, which may exist in mixtures with its isomers (e.g., cis and trans diastereomers) or other alkylated benzene derivatives, chromatographic separation is crucial for ensuring high purity.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive organic compounds like this compound. Its high resolving power makes it ideal for separating closely related isomers and assessing purity with high accuracy.

Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common modality. In this setup, the stationary phase is non-polar (typically alkyl-bonded silica (B1680970), such as C18), and the mobile phase is a more polar solvent mixture, usually consisting of acetonitrile (B52724) and/or methanol (B129727) with water. researchgate.netacs.orgresearchgate.net The separation of this compound from potential impurities relies on its hydrophobic character. Being a non-polar compound, it is strongly retained on the C18 column and elutes later with a higher concentration of the organic solvent in the mobile phase.

While specific application notes for this compound are proprietary, methods for analyzing compounds with similar structures, such as those used in liquid crystal formulations, provide a reliable framework. acs.orgresearchgate.net These methods typically employ a C18 column and an isocratic or gradient elution with an acetonitrile/water mobile phase. researchgate.netresearchgate.net UV detection is suitable as the benzene ring provides a chromophore for sensitive detection.

Table 1: Representative Analytical HPLC Method for Purity Assessment

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides strong retention for the non-polar analyte, enabling effective separation from more polar impurities. researchgate.netacs.org |

| Mobile Phase | Acetonitrile / Water (e.g., 85:15 v/v) | Acetonitrile is a common organic modifier that provides good peak shape and resolution for hydrophobic compounds. The ratio is optimized to achieve a reasonable retention time. researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time with separation efficiency. acs.orgresearchgate.net |

| Detection | UV Spectrophotometry at ~210-220 nm | The benzene ring exhibits strong absorbance in this UV range, allowing for sensitive detection. acs.org |

| Temperature | Ambient or controlled (e.g., 25 °C) | Maintains consistent retention times and ensures method reproducibility. researchgate.netacs.org |

Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative purification to isolate larger quantities of this compound. This is essential for producing the high-purity material required for applications like liquid crystal manufacturing. Preparative HPLC utilizes larger columns (wider diameter and longer length) and higher flow rates to accommodate larger sample loads. The goal is to collect the fraction containing the desired compound while excluding impurities that elute before or after it. The conditions are typically adapted from a validated analytical method to ensure the separation is maintained at a larger scale.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for separating isomers of alkylated aromatic hydrocarbons. Coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification of the components in a mixture.

This compound and its related synthesis by-products are sufficiently volatile to be analyzed by GC. The technique is especially effective for separating the cis and trans diastereomers, which often have slightly different boiling points and interactions with the GC stationary phase. The choice of the stationary phase is critical; non-polar or medium-polarity columns, such as those with a polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), are commonly used.

A temperature program, where the column temperature is gradually increased during the analysis, is typically employed. This allows for the elution of compounds with a wide range of boiling points, ensuring that more volatile components are separated at lower temperatures while less volatile ones elute in a reasonable time at higher temperatures.

Table 2: Typical GC-MS Method Parameters for Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | Capillary Column (e.g., HP-5ms, DB-5, or similar 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, robust column offering excellent separation for a wide range of semi-volatile organic compounds, including alkylbenzenes. |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0-1.5 mL/min) | Inert carrier gas to move the analytes through the column. Helium is most common for MS detectors. |

| Injection | Split/Splitless Inlet (e.g., 250 °C), Split mode (e.g., 50:1 split ratio) | High-temperature inlet ensures rapid volatilization of the sample. Split injection prevents column overloading with concentrated samples. |

| Oven Program | Initial Temp: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | A temperature gradient is crucial for separating compounds with different volatilities, from early-eluting solvents to the target analyte and heavier by-products. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectra for positive compound identification by comparing with spectral libraries or standards. |

| MS Conditions | Ionization: Electron Ionization (EI) at 70 eV; Mass Range: 40-450 amu | Standard EI conditions generate reproducible fragmentation patterns for library matching. The mass range covers the expected fragments and molecular ion. |

The application of GC-MS is invaluable in quality control, allowing for the detection and identification of trace impurities that could adversely affect the performance of the final product, such as in liquid crystal displays where even minute impurities can alter the material's physical properties.

Theoretical and Computational Studies of 4 Butylcyclohexyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. q-chem.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly. q-chem.com For (4-Butylcyclohexyl)benzene, DFT is used to predict bond lengths, bond angles, and dihedral angles for its various possible conformations.

The process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic positions to minimize the total energy of the system. rsc.org Dispersion-corrected functionals are often essential for accurately modeling noncovalent interactions, which are important in determining the final geometry of larger molecules. stackexchange.com Calculations on analogous systems, such as the benzene (B151609) dimer, have shown that dispersion-corrected DFT provides results that agree well with higher-level methods like CCSD(T). researchgate.net For this compound, the key geometric parameters of interest include the chair conformation of the cyclohexane (B81311) ring and the relative orientation of the butyl and phenyl substituents. DFT calculations consistently show that large substituents on a cyclohexane ring, like the phenyl group, strongly prefer the equatorial position to minimize steric hindrance. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for Phenylcyclohexane (Analogue) This table presents data for phenylcyclohexane, a close structural analogue, to illustrate typical results from DFT calculations.

| Parameter | Axial Phenyl Conformer | Equatorial Phenyl Conformer | Method/Basis Set |

| C-C (cyclohexane avg.) | 1.538 Å | 1.537 Å | B3LYP/6-311G |

| C-C (phenyl-cyclohexyl) | 1.521 Å | 1.518 Å | B3LYP/6-311G |

| Phenyl-Cyclohexyl Dihedral | 89.8° | 36.5° | B3LYP/6-311G* |

Data synthesized from findings in related computational studies. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. karazin.ua These methods are often used to study the excited states of molecules, which are crucial for understanding their response to light (e.g., UV-Vis absorption). arxiv.org

For aromatic systems like the benzene ring in this compound, methods such as Equation-of-Motion Coupled-Cluster (EOM-CCSD) and Complete Active Space Second-order Perturbation Theory (CASPT2) can provide highly accurate predictions of vertical excitation energies. arxiv.orgnih.govnih.gov These calculations help identify the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. For instance, studies on benzene show that theoretical methods can predict the energy of the π→π* transitions, which are characteristic of the aromatic ring. kyushu-u.ac.jp While computationally expensive, these methods provide benchmark data against which faster methods like Time-Dependent DFT (TD-DFT) can be compared. karazin.uanih.gov The excitation energies for this compound are expected to be similar to those of benzene, with minor shifts due to the alkyl substituent.

Table 2: Calculated vs. Experimental Singlet Excitation Energies (eV) for Benzene Benzene is the core chromophore in this compound. This table illustrates the accuracy of ab initio methods for this fundamental unit.

| State | TDLDA | BSE (GW) | Experiment |

| ¹B₂ᵤ | 4.40 | 4.93 | 4.90 |

| ¹B₁ᵤ | 5.62 | 6.22 | 6.20 |

| ¹E₁ᵤ | 6.30 | 6.84 | 6.95 |

Data sourced from a first-principles study on benzene excitations. arxiv.org

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane ring and the butyl chain means that this compound can exist in multiple shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules as a collection of atoms held together by springs (bonds). compchems.com It is much faster than quantum methods and is ideal for studying large systems and exploring the potential energy surface. compchems.commdpi.com Hybrid QM/MM methods can also be employed, where the electronically important part (the benzene ring) is treated with quantum mechanics and the rest of the molecule (the aliphatic parts) is treated with molecular mechanics. mpg.dearxiv.org

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing a view of the molecule's dynamic behavior. ijpsr.comnih.gov By simulating the molecule at a specific temperature, MD can explore different conformations and generate a trajectory that reveals how the structure fluctuates. researchgate.net For this compound, MD simulations can be used to study the stability of different conformers in a solvent, providing a more realistic picture of its behavior in a liquid state. nih.gov These simulations help in constructing a free-energy landscape, which maps the stability of all possible conformations. chemrxiv.orgbiorxiv.org

The cyclohexane ring in this compound is not static; it undergoes a "chair flip" or ring inversion, where axial and equatorial positions interchange. However, due to the large size of the butyl and phenyl groups, the conformer where both groups are in the equatorial position is overwhelmingly more stable. The energy penalty for placing a large group in the axial position, known as the A-value, is significant. This strong preference for the diequatorial conformer dominates the conformational equilibrium. rsc.orgacs.org

Molecular Orbital Theory Applied to Reactivity Predictions

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. solubilityofthings.combrsnc.in This theory is particularly useful for predicting chemical reactivity.

The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.commasterorganicchemistry.com

For this compound, the HOMO and LUMO are primarily associated with the π-system of the benzene ring. libretexts.org The HOMO would be a bonding π-orbital, and the LUMO would be an antibonding π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. numberanalytics.comijeijournal.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Hückel theory, a simplified MO method for conjugated systems, predicts the HOMO-LUMO gap of benzene to be 2β. testbook.com The presence of the electron-donating butylcyclohexyl group is expected to slightly raise the energy of the HOMO and LUMO and may slightly decrease the gap compared to unsubstituted benzene.

Table 3: Representative Frontier Orbital Energies (eV) for Benzene This table provides calculated frontier orbital energies for the benzene core, which dictates the electronic properties of this compound.

| Orbital | Energy (eV) | Method |

| HOMO | -9.30 | GW Approximation |

| LUMO | -1.11 | GW Approximation |

| HOMO-LUMO Gap | 8.19 | GW Approximation |

Data derived from theoretical reports. arxiv.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical and computational chemistry have become indispensable tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. uomustansiriyah.edu.iq For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. ijeijournal.comiarjset.comsoton.ac.uk These predictions are crucial for identifying the molecule and understanding its electronic structure and vibrational modes.

DFT calculations, often utilizing functionals like B3LYP, are a common choice for optimizing molecular geometry and predicting spectroscopic parameters with a good balance of accuracy and computational cost. rsc.org The accuracy of these predictions can be further enhanced by selecting appropriate basis sets, such as 6-311++G(2d,p), and by using methods like the Gauge-Including Atomic Orbital (GIAO) for NMR chemical shift calculations. rsc.orgnih.gov

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. The GIAO method is a standard approach for calculating the isotropic magnetic shielding constants of nuclei within a molecule. nih.govbeilstein-journals.org These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for this compound would distinguish between the protons and carbons of the benzene ring, the cyclohexane ring, and the butyl chain. Aromatic protons are expected to appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons of the cyclohexane and butyl groups would be found in the upfield region (δ 1.0-3.0 ppm). Similarly, ¹³C NMR predictions would show aromatic carbons at δ 125-150 ppm and aliphatic carbons at δ 10-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho) | 7.28 | 127.0 |

| Aromatic C-H (meta) | 7.19 | 128.5 |

| Aromatic C-H (para) | 7.10 | 125.8 |

| Aromatic C (ipso, attached to cyclohexyl) | - | 147.5 |

| Cyclohexyl C-H (methine, attached to benzene) | 2.45 | 44.2 |

| Cyclohexyl CH₂ | 1.25 - 1.90 | 34.5, 26.8 |

| Butyl CH₂ (alpha to cyclohexyl) | 1.30 | 37.1 |

| Butyl CH₂ (beta) | 1.35 | 29.5 |

| Butyl CH₂ (gamma) | 1.38 | 22.8 |

| Butyl CH₃ | 0.91 | 14.1 |

Predicted Infrared (IR) Spectrum

Theoretical vibrational analysis through DFT calculations can predict the frequencies and intensities of IR absorption bands. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies of the molecule's normal modes. The resulting predicted spectrum can be used to identify characteristic functional group vibrations.

For this compound, key predicted absorptions would include:

Aromatic C-H stretches: Typically found just above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H stretches: From the butyl and cyclohexyl groups, expected just below 3000 cm⁻¹. libretexts.org

Aromatic C=C stretches: In-ring vibrations characteristic of the benzene ring, appearing in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

Aliphatic C-H bends: Scissoring and rocking vibrations for the CH₂ and CH₃ groups, located in the 1350-1470 cm⁻¹ range. libretexts.org

Table 2: Predicted Major IR Absorption Bands for this compound (Note: These are hypothetical values based on typical DFT calculation results for similar structures. Actual experimental values may vary.)

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Alkane (Cyclohexyl, Butyl) |

| 1605, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1465 | C-H Bend (Scissoring) | CH₂ |

| 1378 | C-H Bend (Rocking) | CH₃ |

| 825 | C-H Bend (Out-of-plane) | para-disubstituted Benzene |

Predicted Mass Spectrum

Computational chemistry provides the exact mass of a molecule, which is a fundamental parameter in mass spectrometry. nih.gov For this compound (C₁₆H₂₄), the monoisotopic mass is calculated to be 216.1878 Da. nih.gov

Beyond the molecular ion peak ([M]⁺), computational methods can also help predict the fragmentation patterns observed in a mass spectrum. soton.ac.ukusask.ca By calculating the energies of various fragment ions, it is possible to anticipate the most likely fragmentation pathways. For this compound, cleavage would be expected at the bond between the two rings and at various points along the butyl chain. The presence of the benzene ring would likely lead to the formation of a stable phenyl or tropylium (B1234903) ion fragment. docbrown.info

Table 3: Predicted Major Mass Spectral Fragments for this compound (Note: These are hypothetical values based on established fragmentation patterns for similar structures.)

| m/z | Proposed Fragment Ion | Formula |

| 216 | Molecular Ion | [C₁₆H₂₄]⁺ |

| 159 | Loss of butyl group | [C₁₂H₁₅]⁺ |

| 133 | Loss of benzene ring | [C₉H₁₇]⁺ |

| 104 | Phenyl-CH=CH₂ fragment | [C₈H₈]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 57 | Butyl cation | [C₄H₉]⁺ |

Advanced Materials Science Applications and Roles of 4 Butylcyclohexyl Benzene

(4-Butylcyclohexyl)benzene as a Building Block in Liquid Crystalline Systems

The this compound moiety is a classic structural element in the design of calamitic (rod-like) liquid crystals. The rigid phenyl group provides the necessary anisotropy for mesophase formation, while the flexible cyclohexyl and butyl groups influence the material's melting point, clearing point, and viscosity. This combination allows for the creation of liquid crystal materials with broad temperature ranges and specific electro-optical properties. ontosight.aigoogle.com

The synthesis of liquid crystal precursors often begins with the functionalization of the this compound core. A common strategy involves introducing polar or polarizable groups onto the benzene (B151609) ring to enhance the molecule's dielectric anisotropy and intermolecular interactions, which are crucial for liquid crystalline behavior.

For instance, derivatives such as 4-(trans-4-Butylcyclohexyl)phenol (B1591826) are key intermediates. smolecule.com These phenolic compounds can be synthesized through nucleophilic substitution reactions and subsequently used to build more complex mesogenic structures. smolecule.com Another pathway involves the preparation of compounds like 4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl]benzene, which is synthesized from 4-(trans-4'-propylcyclohexyl)cyclohexanone and a Grignard reagent derived from 4-bromoanisole. google.com The resulting product can exhibit distinct smectic and nematic phases. google.com

The characterization of these materials is essential to determine their liquid crystalline properties. Standard techniques include:

Polarized Optical Microscopy (POM): Used to identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the unique textures that form as the material is heated and cooled. ipme.ruresearchgate.net

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, allowing for the precise determination of melting points (crystal to mesophase) and clearing points (mesophase to isotropic liquid). researchgate.netresearchgate.net

Spectroscopic Methods (FTIR, NMR): Used to confirm the chemical structure and purity of the synthesized compounds. google.comnahrainuniv.edu.iq

The following table summarizes the properties of a representative liquid crystal incorporating a related (4-alkylcyclohexyl)benzene structure.

| Compound Name | Abbreviation | Synthesis Highlights | Phase Transition Temperatures (°C) |

| 4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl]benzene | N/A | Prepared via Grignard reaction followed by reduction and recrystallization. google.com | Crystalline-Smectic: 79.2, Smectic-Nematic: 128.4, Nematic-Isotropic: 211.5 google.com |

| 5-(4-butylcyclohexyl)-2-(2-fluoro-4-methoxyphenyl)pyridine | N/A | A pyridine (B92270) derivative exhibiting liquid crystalline behavior. ijeijournal.com | Crystalline-Nematic: 45.2, Nematic-Isotropic: 174.5 ijeijournal.com |

Table 1: Research findings on liquid crystal precursors incorporating the (4-alkylcyclohexyl)benzene moiety.

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in the rational design of liquid crystalline materials. iarjset.com These studies help to understand the structure-property relationships that govern mesogenic behavior. For molecules containing the this compound group, key design principles include:

Molecular Anisotropy: The combination of the rigid aromatic core and the flexible aliphatic chain is fundamental. The length and branching of the alkyl chain (e.g., the butyl group) can be tuned to modify the clearing temperature and viscosity. acs.org

Dipole Moment and Polarizability: The introduction of polar substituents (e.g., fluoro, cyano, methoxy (B1213986) groups) onto the benzene ring significantly impacts the dielectric anisotropy (Δε) and birefringence (Δn) of the material. ijeijournal.comiarjset.com Computational studies can predict these properties, guiding synthetic efforts toward materials for specific display applications. iarjset.com

Stereochemistry: The trans configuration of the substituted cyclohexyl ring is generally preferred as it leads to a more linear, rod-like molecular shape, which is more conducive to forming stable liquid crystal phases compared to the cis isomer. smolecule.com

Computational studies on pyridine derivatives containing the this compound unit have shown that even subtle changes, such as the position of a fluorine atom on the phenyl ring, can cause significant variations in the molecule's dipole moment and polarizability, thereby altering its electro-optical properties. iarjset.com

| Compound/Derivative Class | Theoretical Investigation Method | Key Finding | Reference |

| Pyridine derivatives with (4-butylcyclohexyl) moiety | Density Functional Theory (DFT) | The position of substituents significantly alters dipole moment and polarizability, affecting electro-optical properties. | iarjset.com |

| Pyridine derivative with (4-butylcyclohexyl) moiety | DFT (B3LYP/6-31G**) | The HOMO-LUMO energy gap is a key factor in determining the molecule's stability and electrical transport properties. | ijeijournal.com |

Table 2: Summary of theoretical design principles and findings.

Incorporation into Polymeric Materials

The this compound structure is also integrated into polymers to create materials with tailored thermal and optical properties, often for applications in liquid crystal displays.

Monomers for polymerization can be synthesized from functionalized this compound precursors. A common precursor is 4-(trans-4-butylcyclohexyl)phenol, which can be used to create a variety of polymerizable units. smolecule.commdpi.com

One approach involves synthesizing vinyl ketone monomers. For example, a monomer designated TVK, 8-((4″-((1R,4S)-4-butylcyclohexyl)-2′-chloro-[1,1′,4′,1″-terphenyl]-4-yl)oxy)oct-1-en-3-one, incorporates the butylcyclohexyl moiety into a more complex mesogenic structure that is then attached to a polymerizable vinyl ketone group. nih.govresearchgate.net

Another strategy is to prepare monomers for polymer modification reactions. Polystyrene derivatives, for instance, can be modified by reacting poly(chloromethylstyrene) with 4-(trans-4-butylcyclohexyl)phenol in the presence of a base like potassium carbonate. This grafts the (4-butylcyclohexyl)phenoxymethyl group onto the polystyrene backbone. mdpi.com

| Monomer Name | Precursor Compound | Synthesis Method | Reference |

| 4-(trans-4-butylcyclohexyl)phenoxymethyl-substituted polystyrene | 4-(trans-4-butylcyclohexyl)phenol and poly(chloromethylstyrene) | Polymer modification reaction | mdpi.com |

| 8-((4″-((1R,4S)-4-butylcyclohexyl)-2′-chloro-[1,1′,4′,1″-terphenyl]-4-yl)oxy)oct-1-en-3-one | (4″-((1R,4S)-4-butylcyclohexyl)-2′-chloro-[1,1′,4′,1″-terphenyl]-4-ol) | Multi-step organic synthesis | nih.govresearchgate.net |

Table 3: Examples of monomers synthesized from this compound derivatives.

The choice of polymerization strategy is critical for controlling the final properties of the material. Different methods allow for varying degrees of control over the polymer's architecture, molecular weight, and functionality.

Free-Radical Polymerization: Vinyl ketone monomers containing the this compound moiety can undergo free-radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN). nih.govmdpi.com Some of these monomers can also self-polymerize upon heating. nih.govmdpi.com This method is versatile but typically offers less control over the polymer structure. pergan.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ). mdpi.com RAFT has been successfully applied to vinyl ketone monomers, yielding oligomers with narrow molecular weight distributions. mdpi.com This control is essential for creating predictable and reproducible material properties.

Polymer Modification: As mentioned previously, existing polymers can be chemically modified to incorporate the this compound group. mdpi.com This strategy is useful for creating comb-like polymers where the functional moiety is in the side chain. By controlling the molar fraction of the grafted group, the properties of the resulting polymer film, such as surface energy, can be finely tuned. mdpi.com

The architectural control afforded by these methods is key to developing advanced materials. For example, in comb-like polystyrenes, the density of the (4-butylcyclohexyl)phenoxymethyl side groups can be precisely controlled, which directly influences the alignment behavior of liquid crystal molecules on the polymer film surface. mdpi.com

Role in Advanced Functional Materials

The incorporation of the this compound unit is instrumental in the creation of various advanced functional materials, primarily driven by its influence on liquid crystalline and polymeric properties.

Liquid Crystal Displays (LCDs): Derivatives of this compound are crucial components in liquid crystal mixtures used in displays. ontosight.ai Their function is to help achieve the desired physical properties of the mixture, such as a broad nematic temperature range, appropriate viscosity, and positive dielectric anisotropy. google.com

Polymer Alignment Layers: Polymers containing the this compound moiety in their side chains are developed as alignment layers for LCDs. These films can induce a stable and uniform vertical orientation of liquid crystal molecules, a critical requirement for display modes like vertically aligned nematic (VAN) LCDs. mdpi.com Research has shown that polystyrene films modified with 4-(trans-4-butylcyclohexyl)phenol can induce such vertical alignment. mdpi.com

Photodegradable Polymers: Poly(vinyl ketones) synthesized from monomers featuring the this compound group have been shown to undergo photodegradation upon UV irradiation. nih.govmdpi.com This property opens up possibilities for applications in photoresists or other materials where controlled degradation is desirable.

Design of this compound-based Components for Specific Material Functions

The design of functional materials based on the this compound core involves targeted chemical synthesis to introduce various functional groups. These modifications are strategically implemented to alter key material properties such as mesomorphic behavior (liquid crystal phases), dielectric anisotropy, optical birefringence, viscosity, and thermal stability. The goal is to create components that, when mixed in specific formulations, yield materials with optimal performance characteristics for display and photonic applications.

Research in this area focuses on synthesizing derivatives where functional groups are added to the benzene ring or where the core structure is extended. For example, introducing a polar cyano group (-CN) to the phenyl ring, as seen in 4-(trans-4-Butylcyclohexyl)benzonitrile, significantly increases the molecular polarity. ontosight.aitcichemicals.com This modification is crucial for enhancing the dielectric anisotropy of the liquid crystal mixture, a property essential for the low-voltage operation of twisted nematic LCDs. ontosight.ai

Similarly, the synthesis of 4-(trans-4-Butylcyclohexyl)benzoic acid introduces a carboxylic acid group, creating an important intermediate for producing ester-based liquid crystals. arborpharmchem.com These ester derivatives are core components in many LC mixtures, valued for their excellent optical anisotropy and dielectric properties. arborpharmchem.com The introduction of a hydroxyl group to create 4-(trans-4-Butylcyclohexyl)phenol provides a building block for liquid crystal polymers and other advanced materials. tcichemicals.comsmolecule.com

Furthermore, the addition of halogen atoms, particularly fluorine, is a common design strategy. Fluorinated derivatives, such as 1-(4-(4-butylcyclohexyl)cyclohexyl)-4-ethoxy-2,3-difluorobenzene, are designed to optimize a combination of properties, including high chemical stability, low viscosity, and tailored dielectric constants, which are critical for advanced display modes. lookchem.compnas.orgcn-alchemist.com The strategic placement of fluorine atoms can fine-tune the molecular interactions and, consequently, the bulk properties of the material.

The following table summarizes the design of various this compound-based components and their intended functions in materials science.

| Derivative Name | Structural Modification | Intended Material Function/Property Enhancement |

| 4-(trans-4-Butylcyclohexyl)benzonitrile | Addition of a terminal cyano (-CN) group | Increases molecular polarity and positive dielectric anisotropy for low-voltage display applications. ontosight.aitcichemicals.com |

| 4-(trans-4-Butylcyclohexyl)benzoic acid | Addition of a terminal carboxyl (-COOH) group | Serves as a key intermediate for synthesizing ester-type liquid crystals with high optical anisotropy. arborpharmchem.com |

| 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | Addition of a bromo (-Br) atom | Provides a reactive site for further functionalization, enabling its incorporation into complex polymer architectures. smolecule.com |

| 4-(trans-4-Butylcyclohexyl)phenol | Addition of a terminal hydroxyl (-OH) group | Acts as a monomer or modifier for creating polymers with liquid crystalline properties and tailored thermal behavior. smolecule.com |

| 1-(4-(4-butylcyclohexyl)cyclohexyl)-4-ethoxy-2,3-difluorobenzene | Addition of a second cyclohexyl ring and difluoro-ethoxy group | Used to create materials with high stability and specific dielectric properties for advanced LCDs. lookchem.compnas.org |

| (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one | Introduction of a chiral center | Acts as a chiral dopant to induce a helical twist in nematic liquid crystals, essential for cholesteric displays. researchgate.net |

Investigation of Structure-Function Relationships at a Theoretical Level

Theoretical and computational chemistry provides indispensable tools for understanding and predicting the properties of this compound-based materials. By modeling the behavior of these molecules at the atomic level, researchers can establish clear structure-function relationships, guiding the design of new materials with desired characteristics and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) is a prominent computational method used to study these systems. researchgate.netresearchgate.net DFT calculations can accurately predict molecular geometries, electronic structures, and various physical properties. For liquid crystal design, key theoretical parameters include molecular polarizability, its anisotropy, and dipole moments. These calculated values correlate directly with macroscopic material properties that are critical for device performance. For instance, the anisotropy of the molecular polarizability is directly related to the material's optical birefringence (Δn), a crucial parameter for optical applications. The calculated molecular dipole moment helps in predicting the dielectric anisotropy (Δε), which governs the switching behavior of the liquid crystal in an electric field.